N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Overview
Description
N-(1-(adamantan-1-yl)ethyl)hydroxylamine is a chemical compound characterized by the presence of an adamantane moiety attached to an ethyl group, which is further linked to a hydroxylamine functional group. This compound is notable for its unique structural features, which confer specific chemical and physical properties. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(adamantan-1-yl)ethyl)hydroxylamine typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the hydroxylamine groupThe reaction conditions often involve the use of solvents like methylene chloride and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the separation of the organic layer, drying with sodium sulfate, and solvent evaporation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
N-(1-(adamantan-1-yl)ethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
Scientific Research Applications
N-(1-(adamantan-1-yl)ethyl)hydroxylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N-(1-(adamantan-1-yl)ethyl)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety provides stability and enhances binding affinity, while the hydroxylamine group can participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)hydroxylamine: Similar structure but lacks the ethyl group, resulting in different chemical properties.
1-adamantylamine: Contains an amine group instead of hydroxylamine, leading to distinct reactivity.
Adamantane: The parent hydrocarbon, used as a reference compound for studying derivatives.
Uniqueness
N-(1-(adamantan-1-yl)ethyl)hydroxylamine is unique due to the combination of the adamantane moiety with the ethyl and hydroxylamine groups, providing a balance of stability, reactivity, and functional versatility .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13-14H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPSUXUTIGXBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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